

Sophoraflavanone B (C₂₀H₂₀O₅): A Technical Whitepaper

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Compound of Interest

Compound Name: Sophoraflavanone B

Cat. No.: B138219

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone B is a prenylated flavonoid, a class of secondary metabolites found in various plant species. Its chemical structure, characterized by the molecular formula C₂₀H₂₀O₅, has drawn interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on **Sophoraflavanone B**, focusing on its biological activities, mechanisms of action, and relevant experimental data. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Sophoraflavanone B, also known by its IUPAC name (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, possesses a distinct flavanone core structure with a prenyl group substituent. This structural feature is often associated with enhanced biological activity.

Property	Value	Source
Molecular Formula	C20H20O5	PubChem
Molecular Weight	340.37 g/mol	PubChem
IUPAC Name	(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one	PubChem
CAS Number	53846-50-7	PubChem

Biological Activities and Quantitative Data

Current research indicates that **Sophoraflavanone B** exhibits a range of biological activities, with antimicrobial and antioxidant effects being the most prominently studied.

Antimicrobial Activity

Sophoraflavanone B has demonstrated significant antibacterial activity, particularly against methicillin-resistant *Staphylococcus aureus* (MRSA).

Activity	Test Organism	Quantitative Data (MIC)	Reference
Antibacterial	Methicillin-Resistant <i>Staphylococcus aureus</i> (MRSA)	15.6-31.25 µg/mL	[1]

Antioxidant Activity

The antioxidant potential of **Sophoraflavanone B** has been investigated, showing inhibitory effects on protein oxidative modification.

Activity	Assay	Quantitative Data	Reference
Antioxidant	Inhibition of copper-ion-induced protein oxidative modification	Stronger than naringenin and mannitol	[2]

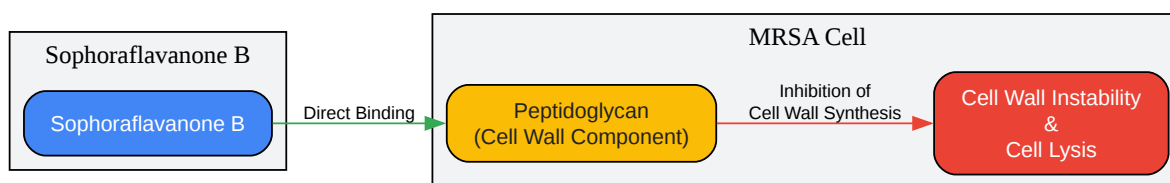
Note: Specific IC50 values for **Sophoraflavanone B** in common antioxidant assays such as DPPH or ABTS are not readily available in the reviewed literature.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of **Sophoraflavanone B** are an active area of investigation.

Antimicrobial Mechanism

The primary proposed mechanism for its anti-MRSA activity is the direct interaction with and disruption of the bacterial cell wall.



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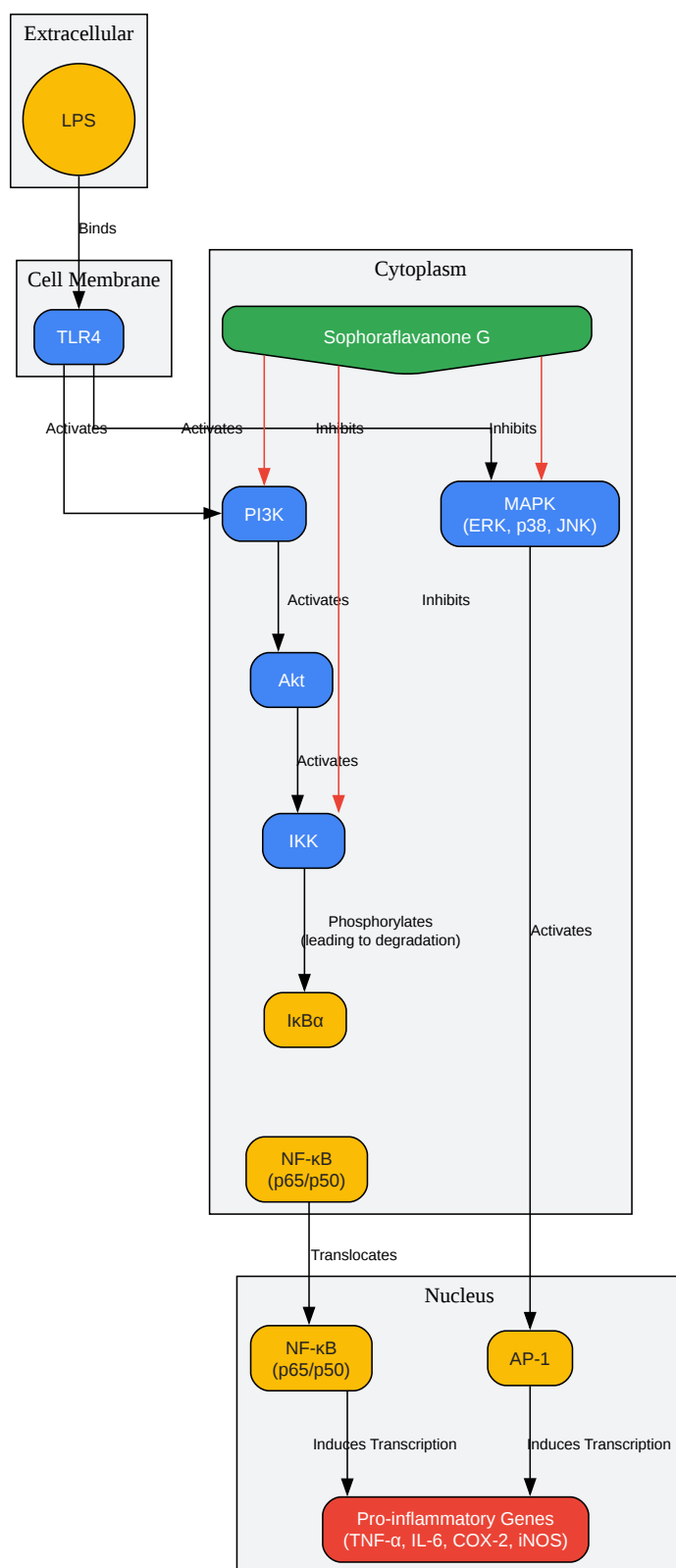
Proposed antimicrobial mechanism of **Sophoraflavanone B** against MRSA.

Signaling Pathways

As of the current literature review, specific studies detailing the direct effects of **Sophoraflavanone B** on key signaling pathways such as NF- κ B, MAPK, or PI3K/Akt are limited. Much of the research in this area has focused on the structurally related compound, Sophoraflavanone G. While these findings provide valuable insights into the potential

mechanisms of prenylated flavanones, they cannot be directly attributed to **Sophoraflavanone B** without further investigation.

For informational purposes, the following diagram illustrates the anti-inflammatory signaling pathways modulated by Sophoraflavanone G, as extensively reported in the literature.^{[3][4][5]}^[6] It is hypothesized that **Sophoraflavanone B** may exert its effects through similar mechanisms, but this requires experimental verification.



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Anti-inflammatory signaling pathways modulated by Sophoraflavanone G.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities of **Sophoraflavanone B**. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

- Preparation of Bacterial Inoculum:
 - Aseptically pick several colonies of the test organism (e.g., MRSA) from an agar plate.
 - Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of **Sophoraflavanone B** Dilutions:
 - Prepare a stock solution of **Sophoraflavanone B** in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired concentration range.
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well of the microtiter plate containing the **Sophoraflavanone B** dilutions.
 - Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

- Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC:
 - The MIC is defined as the lowest concentration of **Sophoraflavanone B** that completely inhibits visible growth of the bacterium.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

- Preparation of Reagents:
 - Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
 - Prepare a series of dilutions of **Sophoraflavanone B** in methanol.
 - A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
- Assay Procedure:
 - In a 96-well plate, add a specific volume of the **Sophoraflavanone B** dilutions to the wells.
 - Add the DPPH solution to each well and mix thoroughly.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement and Calculation:
 - Measure the absorbance of each well at 517 nm using a microplate reader.
 - The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the sample with the DPPH solution.

- The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of **Sophoraflavanone B**.

Conclusion and Future Directions

Sophoraflavanone B is a promising natural product with demonstrated antimicrobial and antioxidant activities. The available data, particularly its efficacy against MRSA, warrants further investigation for its potential development as a therapeutic agent. Future research should focus on:

- **Elucidating Detailed Mechanisms of Action:** Investigating the specific signaling pathways modulated by **Sophoraflavanone B** is crucial to fully understand its biological effects.
- **Expanding Bioactivity Profiling:** A broader screening of **Sophoraflavanone B** against a wider range of microbial strains and in various models of oxidative stress and inflammation would be beneficial.
- **In Vivo Studies:** Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of **Sophoraflavanone B**.
- **Structure-Activity Relationship Studies:** Synthesizing and testing analogs of **Sophoraflavanone B** could lead to the identification of compounds with improved potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of **Sophoraflavanone B** as a potential lead compound for new therapeutic interventions.

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